molecular formula C19H13NO4 B1680282 Decarine CAS No. 54354-62-0

Decarine

Cat. No. B1680282
CAS RN: 54354-62-0
M. Wt: 319.3 g/mol
InChI Key: GJJFWGQGJJGJEO-UHFFFAOYSA-N
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Description

Decarine, also known as Rutaceline, is an organic compound with the chemical formula C19H13NO4 . It is a white to yellow crystalline solid primarily used as a dye . It can be used in the production of dyes and mordants, such as for dyeing fibers and fabrics . It also finds use in certain visualization fields, such as perspective views and cell imaging .


Molecular Structure Analysis

This compound has a molecular weight of 319.311 Da and a mono-isotopic mass of 319.084473 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 61 Å2, and it has a molar refractivity of 92.6±0.3 cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that alkaloids, the class of compounds to which this compound belongs, exhibit a range of biological activities . These include cytotoxic, antimalarial, leishmanicidal, anti-inflammatory, analgesic, antiviral, and antibacterial activities .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 588.0±45.0 °C at 760 mmHg . Its flash point is 309.4±28.7 °C . The compound has a molar volume of 218.6±3.0 cm3 and a polarizability of 36.7±0.5 10-24 cm3 .

Scientific Research Applications

Antimicrobial and Antiplasmodial Properties

Decarine, a benzophenanthridine alkaloid, has been identified for its significant antimicrobial properties. Studies have shown that this compound isolated from various plant species exhibits inhibitory activities against a range of bacterial strains. For instance, this compound from Zanthoxylum capense demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL (Luo et al., 2012). Additionally, this compound showed antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent (Ross et al., 2004).

Anti-inflammatory and Antioxidant Effects

This compound also exhibits significant anti-inflammatory activities. In a study on Zanthoxylum myriacanthum var. pubescens, this compound was identified as a major anti-inflammatory constituent. It showed inhibition of nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells, a marker of inflammation (Zhang et al., 2017). This suggests its potential application in treating inflammatory conditions. Moreover, its antioxidant properties support the use of the plants containing it for ailments like enteritis and colitis.

Anticancer Potential

This compound has shown promise in cancer research. Its presence in various plant extracts has been associated with anti-cancer activities, particularly in inhibiting the proliferation of cancer cells. Although specific studies focusing solely on this compound's anticancer effects are limited, the compound's presence in pharmacologically active plant extracts suggests its contributory role in these effects.

Synthesis and Chemical Study

The study of this compound also extends to its synthesis and chemical properties. Research has been conducted on the concise synthesis of this compound using palladium-assisted biaryl coupling reactions, highlighting the interest in this compound for further chemical exploration and potential pharmacological applications (Harayama et al., 2003).

Immunomodulatory Effects

This compound's role in immune modulation has been indicated in studies exploring the immunostimulant activities of plant extracts. For example, in the context of traditional medicine, this compound-containing plant extracts have been used for their immunostimulatory properties, which might be partly attributed to the presence of this compound (Rasheed et al., 2016).

Safety and Hazards

In case of exposure, it’s recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of inhalation or ingestion, immediate medical attention is required .

Mechanism of Action

Target of Action

Decarine, a benzophenanthridine alkaloid , is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The antibacterial activity of this compound against this bacterium suggests that it may play a role in the treatment of tuberculosis .

Mode of Action

One such mechanism is the inhibition of DNA and RNA synthesis, which can lead to cell death . Another theory suggests that this compound might exert its effects as an alkylating agent . Alkylating agents can modify the chemical structure of DNA, thereby preventing the cell from replicating and leading to cell death .

Biochemical Pathways

They can interfere with DNA and RNA synthesis, disrupt cell cycle progression, and induce apoptosis . These effects can lead to the death of bacterial cells, such as Mycobacterium tuberculosis .

Pharmacokinetics

As an alkylating agent, it is likely that this compound is metabolized in the liver, possibly via the cytochrome p450 system . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and rate of excretion .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . By interfering with DNA and RNA synthesis and possibly acting as an alkylating agent, this compound can induce cell death . This can lead to a reduction in the bacterial population, thereby alleviating the symptoms of tuberculosis .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as temperature, pH, and the presence of other substances can affect the action of many drugs . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFWGQGJJGJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202738
Record name Rutaceline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54354-62-0
Record name 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54354-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rutaceline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutaceline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been reported for decarine?

A1: this compound has demonstrated a range of biological activities, including:

  • Anti-inflammatory activity: this compound effectively inhibits superoxide anion generation and elastase release by human neutrophils, key processes involved in inflammation. [, , ]
  • Anti-plasmodial activity: Studies have shown this compound exhibits anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
  • Cytotoxicity: this compound has demonstrated cytotoxicity against various cancer cell lines, including P-388, HT-29, Hela, and MCF-7. [, , , ]
  • Anti-HIV activity: Some studies suggest this compound may possess anti-HIV properties, though further research is needed to confirm this. [, ]

Q2: What is known about the mechanism of action of this compound in relation to its anti-inflammatory effects?

A2: While the precise mechanism remains to be fully elucidated, research suggests that this compound's anti-inflammatory effects are linked to its ability to suppress the release of pro-inflammatory mediators, such as superoxide anion and elastase, from neutrophils. These mediators play crucial roles in the inflammatory response, and their inhibition by this compound contributes to its anti-inflammatory properties. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of this compound?

A4: Various spectroscopic techniques have been instrumental in characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): This technique provides detailed information about the carbon and hydrogen atoms in the molecule, elucidating their connectivity and spatial arrangement. [, , , ]
  • Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, providing valuable insights into its structure. [, , ]
  • Infrared (IR) spectroscopy: IR spectroscopy identifies functional groups present in this compound based on their characteristic absorption patterns. [, ]
  • Circular dichroism (CD) spectroscopy: CD spectroscopy provides information about the three-dimensional structure and absolute configuration of chiral molecules like this compound. []

Q5: What are some key synthetic approaches to this compound?

A5: Several synthetic routes have been developed for this compound, including:

  • Pschorr reaction: This method utilizes a diazonium salt intermediate to form the benzo[c]phenanthridine core of this compound. []
  • Palladium-catalyzed biaryl coupling: This approach involves the coupling of two aromatic rings, one containing a bromoamide and the other a protected phenol, followed by deprotection and cyclization to construct the this compound skeleton. [, ]
  • Benzyne cyclization: This strategy utilizes a highly reactive benzyne intermediate to form the benzo[c]phenanthridine ring system. [, ]

Q6: What are the primary natural sources of this compound?

A6: this compound has been isolated from various plant species, primarily belonging to the genus Zanthoxylum (Rutaceae family). Some notable examples include:

  • Zanthoxylum ailanthoides [, ]
  • Zanthoxylum nitidum [, , ]
  • Zanthoxylum integrifoliolum [, ]
  • Zanthoxylum gilletii []
  • Zanthoxylum capense []
  • Tetradium sambucinum [, ]
  • Toddalia asiatica [, ]

Q7: What methods are typically employed for isolating this compound from its natural sources?

A7: Isolation of this compound commonly involves a multi-step process:

    Q8: What is the impact of structural modifications on this compound's biological activity?

    A8: While comprehensive SAR studies on this compound are limited, some observations can be made based on the activity of structurally related benzo[c]phenanthridine alkaloids:

    • Substitutions on the aromatic rings: The presence and position of hydroxyl, methoxy, and other substituents on the aromatic rings can significantly influence activity. For example, the presence of a hydroxyl group at position 5 of the benzo[c]phenanthridine core appears to be important for anti-HIV activity in related compounds. [, ]

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